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Compound of Interest

Compound Name:
N-(3-ethylcyclohexyl)prop-2-

enamide

CAS No.: 1339556-85-2

Cat. No.: B2695745

Get Quote

Executive Summary
N-(3-ethylcyclohexyl)prop-2-enamide (CAS: 1339556-85-2) represents a distinct class of

alkyl-acrylamide covalent fragments utilized in Fragment-Based Drug Discovery (FBDD). Unlike

first-generation covalent inhibitors that relied on highly reactive warheads (e.g.,

chloroacetamides), this scaffold leverages a "tuned" Michael acceptor—the prop-2-enamide

moiety—coupled with a hydrophobic 3-ethylcyclohexyl recognition element.

This guide provides a rigorous framework for evaluating the cross-reactivity of this compound.

It compares the scaffold against industry-standard warheads and details the experimental

protocols required to validate its selectivity profile (the "cysteinome" selectivity).

Target Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists.
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The compound consists of two functional domains:

The Warhead (Prop-2-enamide): A moderate-reactivity Michael acceptor targeting

nucleophilic cysteines.

The Recognition Element (3-ethylcyclohexyl): A lipophilic, potentially chiral cycloalkane that

drives non-covalent affinity (

) before covalent bond formation (

).

Comparison with Alternative Scaffolds:

Feature
N-(3-

ethylcyclohexyl)prop

-2-enamide

Chloroacetamide

Analogs

Aryl-Acrylamides

(e.g., Ibrutinib-like)

Warhead Type

Alkyl-Acrylamide

(Moderate

Electrophile)

-Haloacetamide (High

Electrophile)

Aryl-Acrylamide

(Resonance

Stabilized)

Reactivity (

)

Low to Medium (

)

High (

)

High (Tunable via ring

substituents)

Selectivity Mechanism
Driven by steric fit of

the cyclohexyl ring.

often promiscuous;

driven by intrinsic

reactivity.

Driven by

stacking and shape

complementarity.

Metabolic Liability

Amide hydrolysis

(moderate); Oxidation

of ethyl group.

Rapid glutathione

conjugation;

hydrolysis.

CYP450 oxidation of

aryl ring.

Primary Risk
Stereoisomer-

dependent off-targets.

Non-specific alkylation

of GAPDH, Tubulin.

Immunotoxicity via

haptenization.

Intrinsic Reactivity vs. Promiscuity
A critical determinant of cross-reactivity is the Intrinsic Reactivity Index (IRI).
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Hypothesis: The alkyl-amine linkage in N-(3-ethylcyclohexyl)prop-2-enamide makes the

acrylamide less electron-deficient than N-aryl analogs, reducing the rate of non-specific thiol

addition.

Implication: This scaffold is ideal for targeting cysteines in shallow or flexible pockets where

a "slow-binding" covalent mechanism allows for equilibrium binding prior to reaction.

Visualizing the Mechanism & Workflow
Mechanism of Action: Michael Addition
The following diagram illustrates the specific attack of a cysteine thiolate on the

-carbon of the prop-2-enamide warhead.
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Caption: Kinetic mechanism of N-(3-ethylcyclohexyl)prop-2-enamide. Selectivity is

determined at the 'Reversible Complex' stage before the irreversible step.

Experimental Protocols for Cross-Reactivity
To validate the specificity of N-(3-ethylcyclohexyl)prop-2-enamide, you must perform a Gel-

Based Activity-Based Protein Profiling (ABPP) assay. This protocol determines if the compound

indiscriminately labels the "housekeeping" cysteinome.

Protocol 1: Competitive Gel-Based ABPP
Objective: Visualize the "proteomic footprint" of the compound by competing with a broad-

spectrum cysteine probe.
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Reagents:

Lysate: HEK293T or Jurkat proteome (1 mg/mL).

Test Compound: N-(3-ethylcyclohexyl)prop-2-enamide (1, 10, 50

M).

Probe: Desthiobiotin-Iodoacetamide (DB-IA) or Rhodamine-Iodoacetamide (2

M).

Control: Iodoacetamide (IA) (Positive competition control).

Workflow:

Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).

Incubation (Compound): Treat 50

L lysate with the Test Compound (or DMSO vehicle) for 1 hour at 25°C.

Why: This allows the slower-reacting acrylamide to label its specific targets.

Labeling (Probe): Add DB-IA probe (final conc. 2

M) to all samples. Incubate for 30 mins.

Why: The highly reactive iodoacetamide will label any cysteine not blocked by your

compound.

Quenching & Click Chemistry (if using alkyne probe): If using DB-IA, proceed to enrichment.

If using Alkyne-IA, perform CuAAC click chemistry with Rhodamine-Azide.

Visualization: Run SDS-PAGE. Scan for fluorescence (if Rhodamine) or perform Western

Blot (Streptavidin-HRP if Biotin).

Analysis:
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High Selectivity: Only specific bands disappear in the compound-treated lanes compared

to DMSO.

High Cross-Reactivity: Global reduction of signal across all molecular weights (indicating

the compound is "painting" the proteome).

Protocol 2: Glutathione (GSH) Half-Life Assay
Objective: Quantify intrinsic electrophilicity (

) to predict toxicity risks.

Setup: Prepare 10 mM GSH in PBS (pH 7.4) with an internal standard (e.g., 1-benzyl-4-

phenyl-1H-1,2,3-triazole).

Reaction: Add N-(3-ethylcyclohexyl)prop-2-enamide (final 100

M) to the GSH solution (Pseudo-first-order conditions: [GSH] >> [Compound]).

Monitoring: Analyze aliquots by LC-MS/MS or

H-NMR at t=0, 15, 30, 60, 120, 240 min.

Calculation: Plot

vs. time. The slope is

.

Target Profile:

hours. (Rapid reaction < 15 mins indicates high risk of haptenization/toxicity).

Workflow Visualization: ABPP Profiling
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Caption: Competitive ABPP workflow. Disappearance of fluorescent bands indicates the

compound has successfully blocked the cysteine residue.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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